molecular formula C11H11N3O2 B7782424 N-benzyl-2-diazo-3-oxobutanamide

N-benzyl-2-diazo-3-oxobutanamide

Cat. No.: B7782424
M. Wt: 217.22 g/mol
InChI Key: BDTVRTCIVNVCGA-UHFFFAOYSA-N
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Description

N-benzyl-2-diazo-3-oxobutanamide is an organic compound with the molecular formula C11H11N3O2 It is characterized by the presence of a diazo group (-N=N-) and a carbonyl group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-diazo-3-oxobutanamide can be synthesized through the oxidation of free hydrazones using iodosylbenzene as an oxidizing agent . This method involves the in situ generation of the diazo compound, which is then used in subsequent reactions. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the oxidation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety and efficiency, as diazo compounds can be hazardous due to their instability and potential explosiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-diazo-3-oxobutanamide undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions to form cyclopropanes and other ring structures.

    Carbene Formation: The diazo group can decompose to form carbenes, which are highly reactive intermediates that can insert into C-H and C-C bonds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound include cyclopropanes, carbenes, and substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-2-diazo-3-oxobutanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-diazo-3-oxobutanamide involves the generation of reactive intermediates such as carbenes. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The diazo group plays a crucial role in this process by decomposing to release nitrogen gas and form the reactive carbene species.

Comparison with Similar Compounds

Similar Compounds

    2-diazo-3-oxobutanamide: Lacks the benzyl group but has similar reactivity due to the presence of the diazo and carbonyl groups.

    N-benzyl-2-diazo-3-oxopropanamide: Similar structure but with a shorter carbon chain.

    N-benzyl-2-diazo-3-oxopentanamide: Similar structure but with a longer carbon chain.

Uniqueness

N-benzyl-2-diazo-3-oxobutanamide is unique due to the presence of the benzyl group, which can influence its reactivity and the types of reactions it undergoes. The benzyl group can also affect the compound’s solubility and stability, making it distinct from other diazo compounds.

Properties

IUPAC Name

N-benzyl-2-diazo-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8(15)10(14-12)11(16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTVRTCIVNVCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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